molecular formula C18H15N3O2 B14078883 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- CAS No. 100743-02-0

1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-

Cat. No.: B14078883
CAS No.: 100743-02-0
M. Wt: 305.3 g/mol
InChI Key: XIAIGUTXAIETOO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrazoloquinoline family, which is known for its diverse biological activities and utility in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenol with 3-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various pyrazoloquinoline analogues .

Scientific Research Applications

1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

100743-02-0

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-3-methyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C18H15N3O2/c1-11-16-17(23-13-9-7-12(22-2)8-10-13)14-5-3-4-6-15(14)19-18(16)21-20-11/h3-10H,1-2H3,(H,19,20,21)

InChI Key

XIAIGUTXAIETOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=CC=CC3=NC2=NN1)OC4=CC=C(C=C4)OC

Origin of Product

United States

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